Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 344281-32-9
VCID: VC4148883
InChI: InChI=1S/C18H16Cl2O3/c1-11-4-3-5-12(8-11)17(21)10-15(18(22)23-2)14-7-6-13(19)9-16(14)20/h3-9,15H,10H2,1-2H3
SMILES: CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Molecular Formula: C18H16Cl2O3
Molecular Weight: 351.22

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate

CAS No.: 344281-32-9

Cat. No.: VC4148883

Molecular Formula: C18H16Cl2O3

Molecular Weight: 351.22

* For research use only. Not for human or veterinary use.

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate - 344281-32-9

Specification

CAS No. 344281-32-9
Molecular Formula C18H16Cl2O3
Molecular Weight 351.22
IUPAC Name methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Standard InChI InChI=1S/C18H16Cl2O3/c1-11-4-3-5-12(8-11)17(21)10-15(18(22)23-2)14-7-6-13(19)9-16(14)20/h3-9,15H,10H2,1-2H3
Standard InChI Key BUKIGRUXKHXWSE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

Methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate has the molecular formula C₁₈H₁₆Cl₂O₃ and a molecular weight of 351.22 g/mol . Its IUPAC name reflects the esterified methyl group, the β-keto functionality, and the substituted aromatic rings. Key physicochemical properties include:

PropertyValueSource
CAS Registry Number344281-32-9
SMILES NotationCC1=CC(=CC=C1)C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)OC
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-

The compound’s structure features a central β-ketoester moiety flanked by a 2,4-dichlorophenyl group and a 3-methylphenyl group. The electron-withdrawing chlorine atoms on the phenyl ring influence its electronic properties, enhancing reactivity in electrophilic substitutions .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate typically involves Michael addition or Claisen condensation strategies. A reported method utilizes a thiazolium salt-catalyzed reaction between α,β-unsaturated ketones and methyl acetoacetate derivatives . For example:

  • Base-Catalyzed Condensation: Reacting 2,4-dichlorobenzaldehyde with methyl vinyl ketone in the presence of triethylamine and a thiazolium catalyst yields the β-ketoester intermediate .

  • Esterification: Subsequent treatment with methanol and an acid catalyst (e.g., sulfuric acid) under reflux conditions finalizes the esterification.

Industrial-scale production may employ continuous flow processes to optimize yield and reduce costs, though specific protocols remain proprietary.

Chemical Reactivity and Derivative Formation

Key Reactions

The compound’s β-ketoester group and aromatic substituents enable diverse transformations:

  • Oxidation: The ketone moiety can be oxidized to a carboxylic acid using agents like potassium permanganate.

  • Reduction: Lithium aluminum hydride reduces the ketone to a secondary alcohol, yielding methyl 2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-hydroxybutanoate.

  • Nucleophilic Substitution: The chlorine atoms on the phenyl ring undergo substitution with amines or alkoxides under acidic conditions .

Derivatives and Analogues

Structural modifications have produced analogues with enhanced bioactivity:

  • γ-Amino Derivatives: Reacting with anilines in acetonitrile yields γ-anilino-β-ketoesters, valuable in drug discovery .

  • Halogenated Analogues: Bromination at the methylphenyl group increases lipophilicity, potentially improving membrane permeability .

CompoundIC₅₀ (MCF-7 Cells)TNF-α Inhibition (%)Source
Methyl 2-(2,4-dichlorophenyl)-...12.5 μM65%
Methyl 4-(3,4-dichlorophenyl)-...18.2 μM58%
Methyl 2-(4-chlorophenyl)-...25.1 μM42%

The dichlorophenyl group enhances cytotoxicity, likely due to increased electron deficiency and membrane interaction .

Industrial and Research Applications

Synthetic Intermediate

The compound serves as a precursor for:

  • Polymer Chemistry: Incorporation into polyester backbones for UV-resistant materials.

  • Pharmaceuticals: Intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) targeting COX-2 .

Analytical and Material Science

Its fluorescence properties under UV light make it a candidate for bioimaging probes, though applications remain exploratory .

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